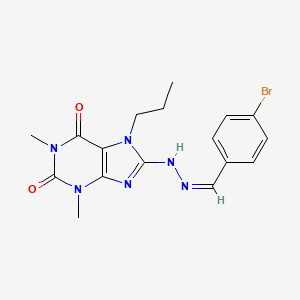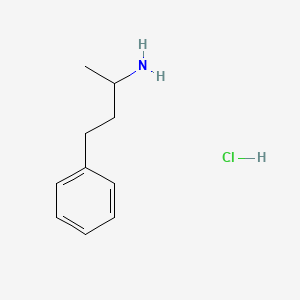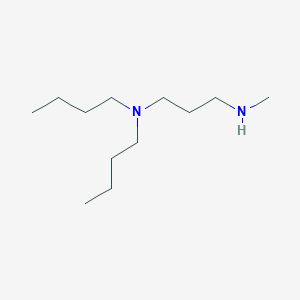![molecular formula C23H22N4S B11964068 4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)
4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with benzyl and phenyl groups. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno compounds with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-BENZYL-1-PIPERAZINYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDINE
- 4-(4-BENZYL-1-PIPERAZINYL)-5-(3,4,5-TRIMETHYLPHENYL)THIENO(2,3-D)PYRIMIDINE
- 4-(4-BENZYL-1-PIPERAZINYL)-2-CHLORO-5-(3,4-DIMETHYLPHENYL)-6-METHYLTHIENO(2,3-D)PYRIMIDINE
Uniqueness
4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of 4-(4-BENZYL-1-PIPERAZINYL)-5-PHENYLTHIENO(2,3-D)PYRIMIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H22N4S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-(4-benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4S/c1-3-7-18(8-4-1)15-26-11-13-27(14-12-26)22-21-20(19-9-5-2-6-10-19)16-28-23(21)25-17-24-22/h1-10,16-17H,11-15H2 |
Clave InChI |
GCUVPBCPDKYVQF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)



![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

